![molecular formula C8H11FO B13464964 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2866308-97-4](/img/structure/B13464964.png)
4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobicyclo[221]heptane-1-carbaldehyde is a fluorinated organic compound characterized by a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid.
Reduction: 4-Fluorobicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide
- 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane
Comparison: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical transformations. In contrast, 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid and 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide have carboxylic acid and amide functional groups, respectively, which confer different reactivity and applications .
Propiedades
Número CAS |
2866308-97-4 |
|---|---|
Fórmula molecular |
C8H11FO |
Peso molecular |
142.17 g/mol |
Nombre IUPAC |
4-fluorobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H11FO/c9-8-3-1-7(5-8,6-10)2-4-8/h6H,1-5H2 |
Clave InChI |
AQBCDYDANWUYTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


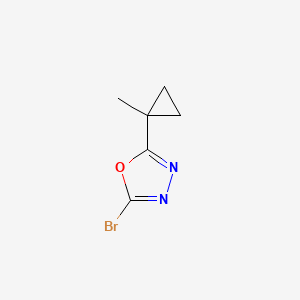

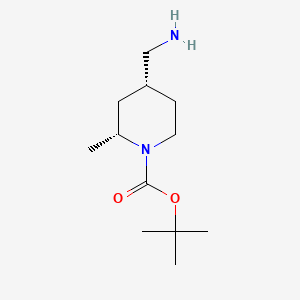
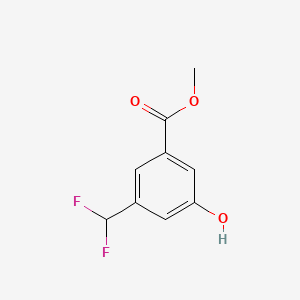
![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)
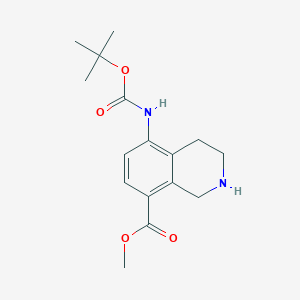
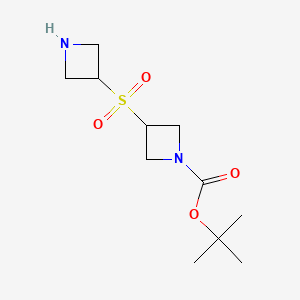
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)

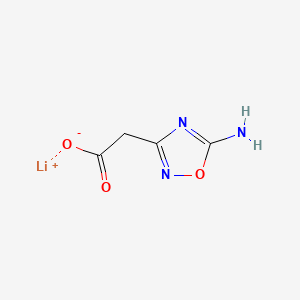
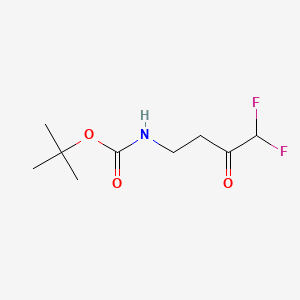

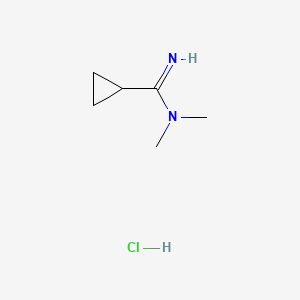
dimethylsilane](/img/structure/B13464961.png)
